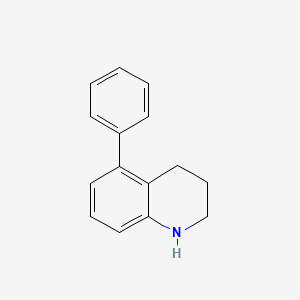
Quinoline-3,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-3,5-dicarboxylic acid is a heterocyclic aromatic organic compound with a quinoline backbone. It is characterized by the presence of two carboxylic acid groups at the 3rd and 5th positions of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Quinoline-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of quinoline derivatives. For instance, quinoline can be oxidized using oxidants such as potassium permanganate, ozone, or hydrogen peroxide . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of electrolysis, where quinoline is oxidized in the presence of sulfuric acid using a lead dioxide electrode, is one such method . Additionally, ozonolysis of quinoline in a continuous flow reactor has been explored for efficient production .
化学反应分析
Types of Reactions
Quinoline-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-N-oxide or further oxidized to produce pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Quinoline-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of quinoline-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an NMDA receptor agonist, influencing neurotransmission in the brain . Additionally, it can form complexes with metal ions, leading to the generation of reactive oxygen species that can induce oxidative stress .
相似化合物的比较
Similar Compounds
Quinolinic acid:
Pyridine-2,3-dicarboxylic acid: Another dicarboxylic acid with a pyridine backbone, used in similar applications.
Uniqueness
Quinoline-3,5-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various bioactive compounds highlight its significance in research and industry.
属性
分子式 |
C11H7NO4 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC 名称 |
quinoline-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-4-8-7(11(15)16)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)(H,15,16) |
InChI 键 |
PTROYPSWYLRXND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


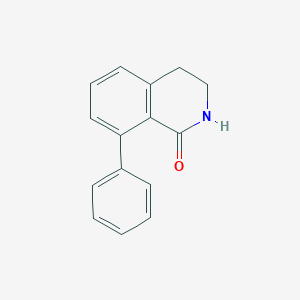

![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
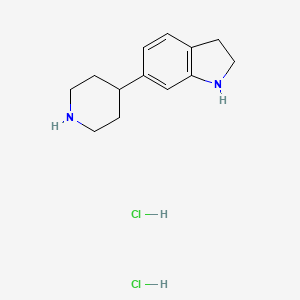
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
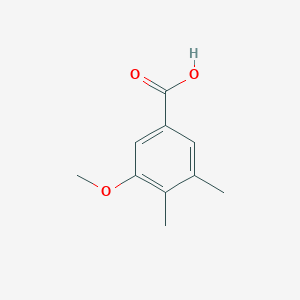
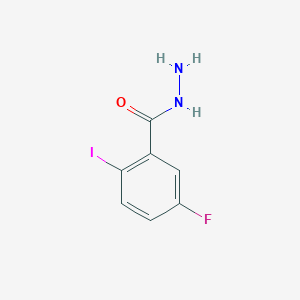
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
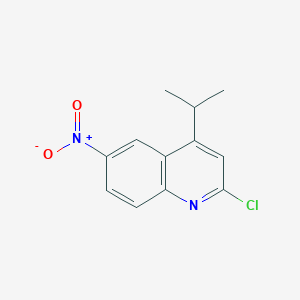
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)

